Methyl 2-{[(4-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
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Overview
Description
METHYL 2-(4-METHOXYBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a methoxybenzamido group and a phenyl group attached to the thiophene ring, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(4-METHOXYBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(4-METHOXYBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Scientific Research Applications
METHYL 2-(4-METHOXYBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry research.
Mechanism of Action
The mechanism of action of METHYL 2-(4-METHOXYBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
METHYL 4-(4-METHOXYBENZAMIDO)BENZOATE: A structurally similar compound with a benzamide group instead of a thiophene ring.
2-AMINOTHIAZOLE-4-CARBOXYLATE DERIVATIVES: Compounds with a thiazole ring and similar functional groups, known for their biological activities.
Uniqueness
METHYL 2-(4-METHOXYBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and the presence of the thiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its uniqueness lies in its potential to interact with different molecular targets and pathways compared to other similar compounds .
Properties
Molecular Formula |
C20H17NO4S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 2-[(4-methoxybenzoyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H17NO4S/c1-24-15-10-8-14(9-11-15)18(22)21-19-17(20(23)25-2)16(12-26-19)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,21,22) |
InChI Key |
XAKFRTZUTOXHGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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